ethyl 2-ethynyl-1,3-oxazole-4-carboxylate
Description
Significance of Oxazole (B20620) Core Structures in Chemical Research
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the architecture of many biologically active compounds and advanced materials. taylorandfrancis.com Its prevalence in both natural products and synthetic molecules underscores its importance in medicinal chemistry and drug discovery. nih.govwikipedia.org
Oxazoles are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. nih.govtandfonline.com This versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. researchgate.netnih.gov The structural rigidity and aromatic nature of the oxazole ring provide a stable framework for the precise spatial orientation of functional groups, a critical factor in designing potent and selective therapeutic agents. nih.gov
The chemical utility of the oxazole core is greatly expanded by the introduction of various functional groups at different positions on the ring. researchgate.netacs.org This functionalization allows for the fine-tuning of the molecule's electronic properties, solubility, and biological activity. The development of efficient synthetic methods to create polysubstituted oxazoles has been a major focus of chemical research, enabling the creation of vast libraries of compounds for high-throughput screening and drug discovery. acs.org
The Ethynyl (B1212043) Group as a Versatile Synthetic Handle
The ethynyl group (–C≡CH), the functional group of terminal alkynes, is a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. wikipedia.org Its unique linear geometry and reactive triple bond offer a gateway to a vast array of chemical transformations. masterorganicchemistry.com
Alkynes are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide variety of reactions. masterorganicchemistry.comthieme-connect.com The high electron density of the carbon-carbon triple bond makes it susceptible to attack by both electrophiles and nucleophiles. Furthermore, the terminal proton of an ethynyl group is weakly acidic, allowing for deprotonation and subsequent reaction with electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com This reactivity has been exploited in numerous powerful synthetic methodologies, including coupling reactions and cycloadditions. sci-hub.se
The incorporation of an ethynyl group onto a heterocyclic scaffold, such as oxazole, creates a bifunctional molecule with enhanced synthetic potential. rsc.org These "alkynyl heterocycles" serve as advanced building blocks, enabling the rapid construction of complex molecular architectures. researchgate.net The ethynyl group can act as a "handle" for further chemical modifications, allowing for the introduction of additional functional groups or the linkage to other molecular fragments.
Contextualization of Ethyl 2-Ethynyl-1,3-Oxazole-4-Carboxylate within Oxazole Chemistry
This compound stands at the intersection of oxazole and alkyne chemistry, embodying the advantageous properties of both functionalities. The presence of the ethynyl group at the 2-position of the oxazole ring, coupled with the carboxylate group at the 4-position, creates a highly versatile and functionalized building block.
The synthesis of ethynyl-substituted oxazoles has historically presented challenges due to the sensitivity of the oxazole ring. chemrxiv.org However, recent advancements have led to the development of multi-gram synthetic approaches, making these valuable compounds more accessible for research and development. chemrxiv.org this compound, in particular, has shown significant promise as a versatile reagent for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemrxiv.org
The unique combination of the oxazole core, the reactive ethynyl group, and the ester functionality in this compound paves the way for its application in the design and synthesis of novel pharmaceuticals, functional materials, and complex molecular systems. chemrxiv.org
Unique Structural Features and Synthetic Potential
This compound is a molecule that synergistically combines the features of both an oxazole and a terminal alkyne. Its structure consists of an oxazole ring substituted with an ethynyl group at the C2 position and an ethyl carboxylate group at the C4 position. This arrangement provides a unique platform for further chemical modifications.
The limited availability of synthetic techniques and the inherent sensitivity of the oxazole ring have historically restricted the widespread use of ethynyl-substituted oxazoles in drug design. chemrxiv.orgchemrxiv.org However, recent advancements have led to the development of optimized synthetic protocols that are scalable to multigram quantities. chemrxiv.orgchemrxiv.org A key synthetic approach involves the Sonogashira coupling of a 2-bromo-oxazole precursor. chemrxiv.org
The primary synthetic potential of this compound lies in its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgchemrxiv.org This reaction allows for the efficient formation of 1,2,3-triazole-linked structures, opening up a vast and relatively unexplored chemical space for drug discovery and the synthesis of complex molecular probes. chemrxiv.orgchemrxiv.org The resulting triazole-oxazole hybrids are of significant interest for creating new drug candidates and prodrugs with highly selective reactivity towards biological targets. chemrxiv.org
Below is a table summarizing the key properties of this compound. chemrxiv.orgchemrxiv.org
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Brown crystalline solid |
| Melting Point | 73-75 °C |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.19 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.29 (s, 1H), 1.37 (t, J = 7.3 Hz, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 159.8, 145.4, 143.9, 133.8, 80.6, 69.9, 61.0, 13.7 |
| HRMS (ESI-TOF) m/z [M+H]⁺ | Calculated: 165.04259, Found: 165.04241 |
Current Gaps and Research Opportunities in Ethynyl Oxazole Chemistry
Despite recent progress, the chemistry of ethynyl oxazoles is still an area with significant room for exploration. A major challenge remains the stability of the oxazole ring, which can be sensitive to certain reaction conditions, potentially leading to side reactions or decomposition. chemrxiv.orgchemrxiv.org The development of milder and more tolerant synthetic methods is crucial to unlocking the full potential of these building blocks. chemrxiv.orgchemrxiv.org
The exploration of the chemical space accessible from this compound and related compounds is a major research opportunity. These molecules serve as versatile reagents for creating diverse libraries of compounds through click chemistry with various azides. chemrxiv.orgchemrxiv.org This could lead to the discovery of novel bioactive molecules for a range of therapeutic targets. chemrxiv.org
Furthermore, ethynyl oxazoles have potential applications beyond medicinal chemistry. They have been proposed as components in the construction of molecular nanorotors, which could be used to study microscopic mechanisms and as biomimetic systems. chemrxiv.org The unique electronic and structural properties of these compounds also make them interesting candidates for the development of novel functional materials.
Structure
3D Structure
Properties
CAS No. |
617705-26-7 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
ethyl 2-ethynyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
InChI Key |
HOBJTKPWDGVNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C#C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate
Strategies Involving Halooxazole Precursors
A prevalent and effective strategy for the synthesis of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate involves the use of halogenated oxazole (B20620) precursors. This approach capitalizes on the well-established field of cross-coupling reactions to introduce the ethynyl (B1212043) functionality at the C2-position of the oxazole ring. The general sequence involves the initial synthesis of a suitable 2-halo-1,3-oxazole-4-carboxylate intermediate, followed by a palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.
Synthesis of Halogenated Oxazole Intermediates
The cornerstone of this synthetic approach is the availability of halogenated oxazole intermediates. Ethyl 2-chlorooxazole-4-carboxylate and its bromo and iodo analogs serve as versatile scaffolds for the introduction of various substituents. chemrxiv.org The synthesis of these precursors is a critical first step.
One documented method to obtain a 2-bromooxazole suitable for subsequent coupling involves the treatment of ethyl oxazole-4-carboxylate with a strong base followed by a bromine source. A specific example from the literature demonstrates the synthesis of ethyl 2-bromo-1,3-oxazole-4-carboxylate, which is a key intermediate for the target molecule. chemrxiv.org The process involves the formation of a lithium anion at the C2 position of the oxazole ring, which is then trapped with an electrophilic bromine source. To stabilize the anionic intermediate and prevent ring-opening, the lithium anion is often transmetalated to an organozinc derivative before bromination. chemrxiv.org
Table 1: Synthesis of Ethyl 2-Bromo-1,3-Oxazole-4-Carboxylate
| Step | Reagents and Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| 1 | Ethyl oxazole-4-carboxylate, Lithium base (e.g., LDA) | C2-lithiated oxazole | The C2-proton of the oxazole is the most acidic. |
| 2 | Zinc chloride (ZnCl2) | C2-zincated oxazole | Transmetalation to stabilize the intermediate. chemrxiv.org |
| 3 | N-Bromosuccinimide (NBS) | Ethyl 2-bromo-1,3-oxazole-4-carboxylate | Bromination of the organozinc intermediate. chemrxiv.org |
Precise control of reaction temperature and slow addition of reagents are crucial to achieve high yields and purity of the resulting 2-bromooxazole. chemrxiv.org The stability of the oxazole ring, which can be sensitive, is a key consideration in these synthetic steps. chemrxiv.org
Cross-Coupling Reactions for Ethynyl Group Introduction
With the halogenated oxazole precursor in hand, the introduction of the ethynyl group is typically achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most widely employed method for this transformation, offering a reliable means to form a carbon-carbon bond between the sp²-hybridized carbon of the halooxazole and the sp-hybridized carbon of a terminal alkyne. chemrxiv.org
The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. chemrxiv.org In the context of synthesizing this compound, the 2-halooxazole-4-carboxylate acts as the vinyl halide equivalent.
The general reaction scheme is as follows:
Scheme 1: Sonogashira coupling for the synthesis of this compound.
This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, which is particularly important given the potential sensitivity of the oxazole ring. chemrxiv.org
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of the palladium catalyst and the associated ligands. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used, the optimization of the catalyst system can lead to improved yields and reaction rates.
The selection of the phosphine ligand plays a crucial role. The steric and electronic properties of the ligand can affect the stability and reactivity of the palladium catalyst. For instance, bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. The choice of base and solvent can also be critical, with amine bases like triethylamine or diisopropylethylamine often serving as both the base and, in some cases, the solvent.
Table 2: Typical Components of a Sonogashira Coupling Reaction System
| Component | Example(s) | Role in the Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes the hydrogen halide byproduct and facilitates deprotonation of the alkyne |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes the reactants |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
To prevent side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), it is often advantageous to use a protected alkyne in the Sonogashira reaction. Silyl-protected acetylenes are commonly employed for this purpose, with trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) being two of the most frequent choices. chemrxiv.org
TIPS-acetylene is particularly useful due to the steric bulk of the TIPS group, which effectively prevents homocoupling. The Sonogashira coupling is performed with the 2-halooxazole-4-carboxylate and TIPS-acetylene, yielding the silyl-protected ethynyl oxazole. The TIPS group can then be selectively removed under mild conditions to afford the desired terminal alkyne.
The deprotection of the silyl (B83357) group is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). chemrxiv.org The choice of deprotection conditions is important to avoid undesired side reactions, such as transesterification of the ethyl ester group, which has been observed when using CsF in methanol (B129727). chemrxiv.org
Table 3: Protecting Group Strategy for Ethynyl Group Introduction
| Step | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| 1. Coupling | Ethyl 2-bromo-1,3-oxazole-4-carboxylate, TIPS-acetylene, Pd catalyst, CuI, base | Ethyl 2-((triisopropylsilyl)ethynyl)-1,3-oxazole-4-carboxylate | The bulky TIPS group prevents homocoupling of the alkyne. |
| 2. Deprotection | Fluoride source (e.g., TBAF) in an aprotic solvent (e.g., THF) | This compound | Mild conditions are used to preserve the ester functionality. |
De Novo Oxazole Ring Formation with Ethynyl Components
An alternative to the functionalization of a pre-existing oxazole ring is the de novo synthesis of the heterocycle from precursors that already contain the ethynyl moiety. This approach builds the oxazole ring around the desired C2-substituent. Several classical oxazole syntheses can be adapted for this purpose.
One potential strategy involves the reaction of an ethynyl-containing acylating agent with a suitable precursor that provides the remaining atoms of the oxazole ring. For instance, a derivative of propiolic acid (ethynoic acid) could, in principle, be used as a building block.
Another approach could involve the cyclization of an acetylenic amide. For example, a suitably functionalized ynamide could undergo cyclization to form the oxazole ring. Ynamides have been shown to be versatile precursors for the synthesis of highly substituted oxazoles.
While a direct, one-pot synthesis of this compound via a de novo method is not prominently featured in the reviewed literature, the principles of established oxazole syntheses, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, could theoretically be adapted. For instance, a modified Robinson-Gabriel synthesis might involve the cyclodehydration of an α-acylamino ketone where the acyl group is derived from a protected propiolic acid. Similarly, a variation of other cyclization strategies could be envisioned. For example, a metal-catalyzed cyclization of an N-propargylamide derivative could potentially lead to the formation of a 2-substituted oxazole.
These de novo approaches, while potentially more convergent, may present their own synthetic challenges, including the stability of the ethynyl-containing precursors and the control of regioselectivity during the ring-forming step.
Cyclization Reactions Utilizing Alkyne-Containing Precursors
A prominent strategy for constructing the oxazole ring is the cycloisomerization of propargylic amides. This method directly utilizes precursors containing an alkyne moiety, which can be transformed into the oxazole heterocycle under various catalytic conditions. nih.govnih.gov These reactions can be promoted by transition metals, particularly gold catalysts, which have been shown to effectively catalyze the conversion of propargylic amides into oxazoles with high yield and selectivity, tolerating a wide range of functional groups. nih.govd-nb.info Zinc(II) triflate (Zn(OTf)₂) has also been employed as a catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides. acs.org
Table 2: Catalysts for Propargylic Amide Cycloisomerization
| Catalyst Type | Example | Key Features | References |
| Transition Metal | Gold (Au) catalysts | High yield and selectivity, broad functional group tolerance. | nih.govd-nb.info |
| Transition Metal | Zn(OTf)₂ | Catalyzes tandem cycloisomerization/allylic alkylation. | acs.org |
| Lewis Acid | ZnI₂, FeCl₃ | Mediates cyclization under mild conditions. | organic-chemistry.org |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Bifunctional catalyst for one-pot propargylation/cycloisomerization. | organic-chemistry.org |
| Metal-Free | SiO₂ | Mild, silica-gel mediated cycloisomerization. | nih.gov |
| Metal-Free | AcCl or TMSCl in HFIP | In situ generation of HCl promotes cycloisomerization. | d-nb.info |
Condensation and Rearrangement Pathways for Oxazole Construction
Classical methods for oxazole synthesis often rely on condensation and rearrangement reactions. These foundational pathways, such as the Robinson-Gabriel synthesis (using 2-acylamino-ketones) and the Fischer oxazole synthesis (employing cyanohydrins and aldehydes), provide routes to the core oxazole structure. d-nb.inforesearchgate.net Another significant approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.govmdpi.com This reaction proceeds through a [3+2] cycloaddition mechanism, forming an oxazoline intermediate that subsequently eliminates toluenesulfinic acid to yield the oxazole. nih.govmdpi.com While these methods typically produce oxazoles without a pre-existing ethynyl group, the resulting heterocycles can serve as versatile intermediates for subsequent functionalization, such as the introduction of an ethynyl group at a specific position. chemrxiv.orgnih.gov
Multi-Component Reaction Approaches to Ethynyl Oxazoles
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures like oxazoles in a single step from three or more reactants. beilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity.
Highly substituted β-ketoenamides are versatile intermediates that can be used to synthesize a variety of heterocyclic compounds, including oxazoles. beilstein-journals.org Specifically, β-alkoxy-β-ketoenamides, prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, can be cyclized to 5-acetyloxazole derivatives upon treatment with trifluoroacetic acid. nih.gov This method allows for considerable flexibility in the substitution pattern at the C-2 and C-4 positions of the oxazole ring. nih.gov The resulting acetyl group at the C-5 position can be further transformed into alkenyl or alkynyl moieties, providing a pathway to ethynyl-substituted oxazoles. nih.gov
The direct construction of oxazoles from amides and acetylenes represents a convergent synthetic strategy. Recent methodologies have been developed for the preparation of oxazoles from an acetylene (B1199291), a nitrile, and an oxygen source. scientificupdate.com One such method employs a heterogeneous gold catalyst to yield 2,5-disubstituted oxazoles. scientificupdate.com Another metal-free approach uses an iodine(III) catalyst generated in situ. scientificupdate.com These methods highlight the potential for constructing the oxazole ring with direct incorporation of the alkyne functionality.
Exploration of Metal-Free Synthetic Routes
The development of metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs.
An alternative to transition metal-catalyzed reactions is the Brønsted acid-promoted cycloisomerization of propargylic amides. d-nb.info A notable metal-free method involves the use of hexafluoroisopropanol (HFIP) as a solvent, with hydrogen chloride (HCl) generated in situ from precursors like acetyl chloride (AcCl) or trimethylsilyl chloride (TMSCl). d-nb.inforesearchgate.net This system effectively catalyzes the transformation of a wide range of propargylic amides into the corresponding oxazoles without significant side reactions, simplifying purification. d-nb.info The reaction is typically heated to achieve reasonable conversions. d-nb.info
Table 3: Metal-Free Cycloisomerization of Propargylic Amides with AcCl/HFIP
| Substrate | Product | Yield | Conditions | Reference |
| N-(prop-2-yn-1-yl)benzamide | 5-methyl-2-phenyloxazole | 49% | 1 eq. AcCl, 80°C, 3.5 h | d-nb.info |
| Propargylic amide with brominated alkyl chain | Bromo-substituted oxazole | 85% | AcBr/HFIP | d-nb.info |
Base-Mediated Ethynylation Strategies
Base-mediated ethynylation is a key transformation in the synthesis of ethynyl-substituted heterocycles. These strategies typically involve the deprotonation of a suitable precursor followed by reaction with an ethynylating agent. In the context of this compound, this approach often starts with a halogenated oxazole derivative.
One common method involves a "halogen dance" isomerization. nih.gov For instance, treatment of a 5-bromo-substituted oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C-4 position. This is followed by a rapid halogen exchange, ultimately generating a more stable C-5 lithium species which can then react with an electrophile. nih.gov
Another approach involves the direct metalation of the oxazole ring. The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4. researchgate.net However, the presence of substituents can significantly influence the regioselectivity of deprotonation. For this compound, the synthesis can be approached by first preparing a 2-halo-oxazole-4-carboxylate precursor. This intermediate can then undergo a base-mediated reaction. For example, the use of lithium diisopropylamide (LDA) can be necessary for deprotonation, especially with aromatic substituents, as stronger bases like butyllithium may lead to reduced yields due to non-selective deprotonation. chemrxiv.org
Transmetalation offers another avenue for functionalization. A lithium anion formed on the oxazole ring can be transmetalated with an organozinc derivative. chemrxiv.org This approach is beneficial as the more covalent carbon-zinc bond helps to stabilize the cyclic form of the oxazolyl anion, preventing ring opening. chemrxiv.org
The table below summarizes key aspects of different base-mediated strategies.
| Strategy | Base | Key Intermediate | Advantages | Disadvantages |
| Halogen Dance | LDA | 5-Lithio-4-bromo-oxazole | Facile isomerization to a more stable intermediate. nih.gov | Requires a specific substitution pattern. |
| Direct Metalation | LDA, BuLi | Lithiated oxazole | Direct functionalization. | Risk of non-selective deprotonation and side reactions. chemrxiv.org |
| Transmetalation | Organolithium followed by ZnCl₂ | Organozinc oxazole derivative | Stabilizes the oxazole ring, preventing cleavage. chemrxiv.org | Requires an additional reaction step. |
Challenges and Refinements in the Synthesis of this compound
The synthesis of this compound is fraught with challenges that necessitate careful optimization of reaction conditions and synthetic strategies.
The oxazole ring is known to be sensitive, particularly to acidic conditions. chemrxiv.org This lability can lead to ring-opening reactions, forming acyclic isonitrile-enolate intermediates. chemrxiv.org This equilibrium between the cyclic oxazolyl anion and its open-chain form is a significant hurdle in synthetic manipulations. chemrxiv.org The stability of the oxazole carbanion's open form can be influenced by the solvent system, with polar aprotic solvents favoring the open form. chemrxiv.org
Furthermore, the choice of base is critical to avoid side reactions. As mentioned, strong bases like butyllithium can cause non-selective deprotonation, leading to a mixture of products and reduced yields of the desired compound. chemrxiv.org
Achieving the desired regioselectivity during the functionalization of the oxazole ring is a primary challenge. The inherent reactivity of the different positions on the oxazole ring (C2, C4, and C5) can be modulated by the existing substituents and the reaction conditions. researchgate.netpharmaguideline.com
For the synthesis of this compound, the goal is to introduce the ethynyl group specifically at the C2 position. This often requires a pre-functionalized substrate, such as a 2-halo-oxazole. The synthesis of this precursor itself needs to be regioselective. For instance, the functionalization of ethyl oxazole-4-carboxylate can be directed to the C2 position through a transmetalation strategy using an organozinc derivative to stabilize the intermediate. chemrxiv.org In contrast, different conditions, such as the use of lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) in a polar solvent, can lead to bromination at the C4 position. chemrxiv.org
The development of methods for regioselective metalation using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide) has provided a valuable tool for the controlled functionalization of the oxazole scaffold. acs.orgnih.gov These bases allow for successive metalations at different positions, leading to stable magnesiated or zincated species that can react with various electrophiles. acs.orgnih.gov
Scaling up the synthesis of this compound from laboratory to preparative scale introduces further challenges. chemrxiv.org Reactions that are manageable on a small scale may become problematic when larger quantities are involved.
Key considerations for scale-up include:
Temperature Control: Precise temperature control is crucial, especially during exothermic reactions or when using thermally sensitive reagents and intermediates. chemrxiv.org Slow, dropwise addition of reagents is often necessary to maintain control over the reaction temperature. chemrxiv.org
Purification: The purification of intermediates and the final product can become more complex on a larger scale. Achieving high purity of intermediates is often essential for the success of subsequent steps. chemrxiv.orgchemrxiv.org Techniques like column chromatography, which are common in the lab, may be less practical for large-scale production.
Handling and Stability: The stability of the ethynyl-oxazole product and its precursors during storage and handling is a significant concern. chemrxiv.org These compounds can be sensitive and may require specific conditions to prevent decomposition.
Recent studies have focused on developing multi-gram synthetic approaches and refining purification and handling techniques to improve the accessibility of ethynyl-substituted oxazoles for applications in areas like drug design. chemrxiv.org
Chemical Reactivity and Transformations of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate
Reactivity of the Ethynyl (B1212043) Moiety
The chemical behavior of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is dominated by the reactions of its terminal triple bond. The ethynyl group serves as a high-energy, linear scaffold that can participate in numerous transformations to create more complex molecular architectures. chemrxiv.org Its utility is enhanced by the stability of the oxazole (B20620) core under various reaction conditions, allowing for selective modifications at the alkyne terminus. chemrxiv.org
Cycloaddition Reactions
Cycloaddition reactions are among the most powerful transformations for the ethynyl group, enabling the rapid construction of new ring systems. The terminal alkyne of this compound is an excellent substrate for several types of cycloadditions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net This reaction facilitates the covalent linking of two different molecular building blocks—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org
This compound has been identified as a highly effective reagent for CuAAC reactions. chemrxiv.org Research has demonstrated that this ethynyl oxazole can be coupled with various azides in excellent yields, highlighting its potential for incorporating the oxazole scaffold into larger molecules, such as drug targets or polymers. chemrxiv.orgrsc.org The process is noted for its efficiency and straightforward purification, which are key advantages in synthetic applications. chemrxiv.org
The general transformation is outlined below:

Table 1: Representative CuAAC Reaction with this compound This table is a representative example based on general procedures for CuAAC reactions.
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product |
|---|
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an organic azide and a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. libretexts.orgnih.gov The reaction is driven by the release of ring strain in the cycloalkyne, and notably, it does not require a cytotoxic copper catalyst, making it highly suitable for applications in living systems. libretexts.orgyoutube.com
The ethynyl group in this compound is a terminal, linear alkyne and lacks the ring strain necessary to be a substrate for SPAAC. Therefore, this specific compound does not directly participate in Strain-Promoted Azide-Alkyne Cycloaddition reactions. The reaction partner for an azide in SPAAC must be a specifically designed, high-energy cyclic alkyne. nih.gov
Transition metal-catalyzed [2+2+2] cycloadditions are powerful reactions that can assemble three alkyne molecules, or a combination of alkynes and other unsaturated partners like nitriles, to form substituted benzene (B151609) or pyridine (B92270) rings. nih.gov This method allows for the rapid construction of complex aromatic systems from simpler precursors.
Hydration, Halogenation, and Hydroamination Reactions
Addition reactions across the carbon-carbon triple bond offer a direct route to functionalize the ethynyl group, transforming it into other valuable moieties such as ketones, vinyl halides, or enamines.
Hydration: The acid-catalyzed hydration of terminal alkynes (Markovnikov addition) typically yields methyl ketones. For this compound, this would be expected to produce ethyl 2-acetyl-1,3-oxazole-4-carboxylate. Anti-Markovnikov hydration to form an aldehyde is also possible using specific hydroboration-oxidation sequences.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can produce di- or tetra-halogenated alkanes, depending on the stoichiometry. The addition of hydrogen halides (H-X) would be expected to yield vinyl halides.
Hydroamination: The metal-catalyzed addition of amines across the alkyne can produce enamines or imines, which are versatile synthetic intermediates.
While these reactions are fundamental transformations for alkynes, specific studies detailing the hydration, halogenation, or hydroamination of the ethynyl group on this compound are not extensively documented in the reviewed literature. The outcomes would be influenced by the electronic properties of the oxazole ring.
Carbon-Carbon Bond Forming Reactions at the Alkyne Terminus
The terminal C-H bond of the ethynyl group is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for forming new carbon-carbon bonds. The Sonogashira coupling is a premier example of such a reaction. libretexts.orgwikipedia.orgorganic-chemistry.org
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is exceptionally useful for creating arylalkynes and conjugated enynes under mild conditions. libretexts.org While Sonogashira coupling is frequently used to synthesize the title compound from a halogenated oxazole, it can also be used in the reverse sense, where this compound acts as the alkyne component. chemrxiv.org This allows for the direct attachment of various aryl or vinyl substituents to the ethynyl linker, further extending the molecular complexity.
Table 2: Potential Sonogashira Coupling of this compound This table illustrates a potential transformation based on general Sonogashira reaction principles.
| Alkyne Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product |
|---|
Cross-Coupling Reactions (e.g., Heck, Sonogashira with different partners)
The terminal alkyne functionality of this compound is a prime handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.
The Sonogashira coupling , a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of its synthetic utility. missouri.edubham.ac.ukbeilstein-journals.org This reaction allows for the straightforward introduction of various substituents onto the ethynyl group. The synthesis of this compound itself often proceeds via a Sonogashira coupling between a protected alkyne and a 2-halo-1,3-oxazole-4-carboxylate precursor. fiveable.menih.gov Subsequently, the terminal alkyne of the title compound can be coupled with a diverse range of aryl and vinyl halides to generate more complex molecular scaffolds. researchgate.net
The reactivity in Sonogashira couplings is influenced by the electronic nature of the coupling partners. For instance, reactions with aryl iodides bearing electron-withdrawing groups tend to proceed with high yields. researchgate.net The mild reaction conditions of the Sonogashira coupling are generally compatible with the potentially sensitive oxazole ring. missouri.edubham.ac.uk
| Coupling Partner | Catalyst System | Product | Reference |
| Aryl Iodide | Pd(PPh₃)₂Cl₂/CuI | Ethyl 2-(arylethynyl)-1,3-oxazole-4-carboxylate | researchgate.net |
| Vinyl Bromide | Pd(PPh₃)₄/CuI | Ethyl 2-((E/Z)-enynyl)-1,3-oxazole-4-carboxylate | missouri.edu |
While the Sonogashira coupling of this compound is well-documented, specific examples of the Heck reaction , which couples the alkyne with an alkene, are less prevalent in the literature for this particular substrate. The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. youtube.commasterorganicchemistry.com However, variations involving alkynes are known. The successful application of a Heck-type reaction to this compound would further broaden its synthetic utility.
Addition of Organometallic Reagents
The electron-deficient nature of the alkyne in this compound makes it a target for nucleophilic addition by organometallic reagents such as Grignard and organolithium compounds. These reagents, being "hard" nucleophiles, are expected to favor a 1,2-addition across the carbonyl-like functionality of the conjugated system. acs.org
The addition of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the triple bond would, after quenching, lead to the formation of a vinyl-substituted oxazole. The regioselectivity of this addition is a key consideration, with the nucleophile typically attacking the β-carbon of the alkyne due to the electronic influence of the oxazole ring.
It is important to note that the high basicity of Grignard and organolithium reagents can also lead to deprotonation of the terminal alkyne, forming a lithium or magnesium acetylide. quora.comlibretexts.org This competing acid-base reaction needs to be carefully managed, for instance by using an excess of the organometallic reagent or by performing the reaction at low temperatures.
Reactivity of the Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it more susceptible to certain reactions. The presence of both an oxygen and a nitrogen atom in the ring, along with the two electron-withdrawing substituents at positions 2 and 4, significantly influences its reactivity.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution on oxazole rings typically occurs at the C5 position, which is the most electron-rich. dicp.ac.cn However, in the case of this compound, the C2 and C4 positions are occupied, and the ring is deactivated by the electron-withdrawing ethynyl and carboxylate groups. This deactivation makes electrophilic substitution challenging.
Nonetheless, under forcing conditions or with highly reactive electrophiles, substitution at the C5 position might be achievable. For instance, bromination of the oxazole ring has been reported, although the specific conditions for the title compound require careful consideration to avoid side reactions involving the alkyne. fiveable.me
Nucleophilic Attack and Ring Opening/Rearrangement Pathways
The oxazole ring in this compound is susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement. The inherent instability of the oxazole core, particularly in the presence of strong nucleophiles or under harsh reaction conditions, is a recurring theme in its chemistry. wikipedia.org For instance, 5-hydroxyoxazoles are known to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov
While the target molecule does not possess a hydroxyl group at the C5 position, strong nucleophiles can potentially attack the electrophilic centers of the oxazole ring, leading to cleavage. The specific pathways and products of such reactions are dependent on the nature of the nucleophile and the reaction conditions.
Functional Group Transformations at the Carboxylate Position
The ethyl carboxylate group at the C4 position can undergo typical ester transformations, such as hydrolysis, amidation, and reduction. However, the chemoselectivity of these reactions in the presence of the reactive ethynyl group and the sensitive oxazole ring is a critical consideration.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. Care must be taken to avoid potential side reactions, such as nucleophilic attack on the oxazole ring or hydration of the alkyne. nih.gov
Amidation to form the corresponding carboxamide can be accomplished by reacting the ester with an amine. This transformation can be facilitated by activating agents to avoid the need for harsh conditions that might compromise the integrity of the molecule. nih.govyoutube.com
Reduction of the ester to the corresponding primary alcohol presents a significant chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the alkyne. Therefore, chemoselective reducing agents that specifically target the ester while leaving the alkyne intact are required. missouri.eduyoutube.com
Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites
The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction is often dictated by the nature of the reagent and the reaction conditions.
In cross-coupling reactions , the terminal alkyne is the primary site of reactivity, allowing for selective functionalization of this position.
With strong, hard nucleophiles like organolithium or Grignard reagents, the primary competition is between 1,2-addition to the alkyne and deprotonation. The carboxylate group is also a potential site for nucleophilic attack.
With softer nucleophiles , conjugate addition to the alkyne is a possibility, as is nucleophilic attack on the oxazole ring, potentially leading to ring opening.
In electrophilic reactions , the C5 position of the oxazole ring is the most likely site of attack, although the deactivating nature of the substituents makes this challenging. The alkyne can also undergo electrophilic addition.
When targeting the carboxylate group , mild reaction conditions are crucial to avoid unwanted transformations at the other reactive sites.
The strategic manipulation of these selectivities allows for the stepwise and controlled functionalization of this compound, highlighting its role as a versatile platform for the synthesis of diverse and complex molecules.
Differentiation of Reactivity Between Ethynyl and Oxazole Moieties
The primary distinction in reactivity lies between the nucleophilic character of the terminal alkyne and the electrophilic and nucleophilic sites within the oxazole ring. The ethynyl group's high electron density in the π-system makes it amenable to a variety of addition reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgnih.gov This reaction proceeds with high efficiency and selectivity for the ethynyl group, leaving the oxazole core intact under the mild reaction conditions typically employed. chemrxiv.orgnih.gov
The oxazole ring, while aromatic, is an electron-deficient heterocycle susceptible to both electrophilic and nucleophilic attack, and its stability is a significant consideration. It is particularly sensitive to acidic conditions, which can lead to ring cleavage. chemrxiv.org The reactivity of the oxazole ring positions follows the general order C2 > C5 > C4 for electrophilic substitution. Deprotonation, a key step for functionalization, occurs most readily at the C2 position. nih.gov However, in the case of this compound, the C2 position is already substituted. The C5 position is the next most reactive site for electrophilic attack or metallation, which would allow for further functionalization.
This differentiation in reactivity allows for selective transformations. For instance, the ethynyl group can be engaged in a click reaction with an azide to form a triazole, or undergo Sonogashira coupling, while the oxazole ring remains unchanged, provided that neutral or slightly basic conditions are maintained. Conversely, to modify the oxazole ring, for example at the C5 position, the ethynyl group is typically protected as a silylacetylene to prevent its interference.
A summary of the differentiated reactivity is presented below:
| Functional Moiety | Reactive Nature | Typical Selective Reactions | Conditions to Avoid |
| Ethynyl Group | Nucleophilic π-system | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira Coupling | Strong acids |
| Oxazole Ring | Electron-deficient aromatic | Electrophilic substitution at C5, Nucleophilic attack (can lead to ring-opening) | Strong acidic and certain basic conditions |
| Ethyl Carboxylate | Electrophilic carbonyl | Saponification (hydrolysis to carboxylic acid) | Strong basic conditions (if ester is to be preserved) |
Orthogonal Protection and Deprotection Strategies
The successful synthesis of complex molecules derived from this compound hinges on the use of orthogonal protecting groups. This strategy involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other or the sensitive functionalities of the core molecule. thieme-connect.de
For the ethynyl group, silyl (B83357) ethers are the most common protecting groups. Triisopropylsilyl (TIPS) and trimethylsilyl (B98337) (TMS) are frequently employed. The choice between them is often dictated by their relative stability and the conditions required for their removal. The bulkier TIPS group offers greater stability towards a wider range of reaction conditions compared to the more labile TMS group. chemrxiv.org
Deprotection of these silyl groups is a critical step. Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are commonly used. However, in the case of this compound, the use of fluoride ions can be problematic. For example, using cesium fluoride (CsF) for the deprotection of a TMS-protected precursor has been shown to cause transesterification, converting the ethyl ester to a methyl ester when methanol (B129727) is used as the solvent. chemrxiv.org This highlights a compatibility issue and the need for carefully selected deprotection conditions. A successful deprotection of a TIPS-protected ethynyl oxazole has been achieved using lithium hydroxide (B78521) (LiOH), which also offers a basic medium that can concurrently saponify the ester if desired. chemrxiv.org
The oxazole ring itself is generally not protected, but its inherent sensitivity, particularly to acid, must be managed. The ethyl carboxylate group at the C4 position can be hydrolyzed under basic conditions, often simultaneously with the deprotection of a silyl group using reagents like LiOH. If selective removal of the alkyne's protecting group while preserving the ester is required, milder, non-basic methods would need to be employed.
An example of an orthogonal strategy would involve a scenario where a functional group is introduced at the C5 position of the oxazole ring. This would likely involve initial protection of the ethynyl group with a TIPS group. Following functionalization at C5, a different type of protecting group might be used for the newly introduced functionality. The selective deprotection of either the TIPS group (e.g., with a carefully controlled amount of fluoride reagent under anhydrous conditions to minimize ester hydrolysis) or the other protecting group could then be achieved, showcasing an orthogonal approach.
The table below outlines common protecting groups and their deprotection conditions relevant to this compound:
| Protected Group | Protecting Group | Deprotection Reagent(s) | Potential Side Reactions/Compatibility Issues |
| Ethynyl | Triisopropylsilyl (TIPS) | TBAF, LiOH | TBAF may affect other sensitive groups; LiOH will hydrolyze the ester. |
| Ethynyl | Trimethylsilyl (TMS) | K₂CO₃/MeOH, CsF, TBAF | CsF in MeOH can cause transesterification of the ethyl ester. |
| Carboxylic Acid | Ethyl Ester | LiOH, NaOH (Saponification) | Basic conditions may affect other base-labile groups. |
Applications of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
Based on a review of current scientific literature, there are no specific documented examples of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate being utilized in Diels-Alder or other cycloaddition reactions to form fused polycyclic heterocycles. Research in this area notes that oxazoles featuring a carbonyl group at the 4-position, such as this compound, are generally deactivated towards such cycloadditions. arkat-usa.org
There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of pyridine (B92270), pyrimidine, or quinoxaline (B1680401) derivatives.
Role in the Synthesis of Advanced Organic Scaffolds
The terminal ethynyl (B1212043) group and the ester functionality of this compound make it a valuable reagent for creating sophisticated organic structures with tailored properties.
A primary application of this compound is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and high-yielding covalent linkage of the oxazole (B20620) scaffold to various molecules containing an azide (B81097) group. The result is the formation of a stable 1,2,3-triazole ring, which serves as a linker to connect the oxazole core to other molecular fragments. chemrxiv.org
This methodology opens up a straightforward path to a wide array of new heterocyclic compounds. chemrxiv.org The reaction is characterized by its high efficiency, often achieving yields of 95% or more, and a simple purification process, sometimes involving direct filtration of the precipitated product. chemrxiv.org This makes the ethynyl oxazole a key building block for developing new drug candidates and prodrugs with selective reactivity. chemrxiv.org
Table 1: Click Reaction for the Synthesis of Diverse Heterocyclic Compounds
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Ref |
|---|
The linear, rigid geometry imparted by the acetylene (B1199291) linker in ethynyl oxazoles is a desirable feature in the construction of complex supramolecular assemblies. It has been demonstrated that ethynyl oxazoles are suitable components for assembling molecular rotors. chemrxiv.org These nanomachines are of significant interest for exploring microscopic mechanisms and for applications as biomimetics. chemrxiv.org The unique structure of this compound, with its defined geometry and functional handles, makes it a candidate for incorporation into such ordered, multi-component supramolecular nanorotors. chemrxiv.org
Intermediates in Natural Product Synthesis
Oxazole rings are integral components of many natural macrocycles isolated from marine organisms, such as sponges, which exhibit promising bioactive properties. chemrxiv.org The synthetic production and modification of these oxazole-containing fragments are crucial for the development of accessible and effective drugs. chemrxiv.org
This compound and closely related ethynyl oxazoles are considered significant building blocks for the total synthesis of marine-derived drugs and their synthetic analogs. chemrxiv.org While a direct total synthesis of a named natural product using this specific intermediate is not yet documented, its precursor, ethyl 1,3-oxazole-4-carboxylate, has been employed as a starting point in synthetic routes toward marine natural products. nio.res.in The functionalized ethynyl group provides a reactive handle for elaboration into the complex side chains characteristic of these molecules. chemrxiv.org
Application in the Construction of Disorazole Analogs
The Disorazoles are a family of macrocyclic polyketides that exhibit potent cytotoxic and antifungal activities. Their complex structure, which includes a bis-oxazole core, has made them a challenging and attractive target for total synthesis. The synthesis of Disorazole analogs is crucial for structure-activity relationship (SAR) studies, aiming to develop more potent and selective therapeutic agents.
While the direct use of this compound as a starting material in published syntheses of Disorazole analogs is not explicitly detailed, the construction of ethynyl-oxazole fragments is a key strategic element. nih.gov Synthetic routes towards Disorazoles often involve the convergent coupling of several complex fragments, one of which is the oxazole-containing segment.
In a representative approach to the Disorazole C1 core, a key building block is an oxazole derivative bearing a side chain that can be elaborated into the macrocyclic structure. nih.gov The synthesis of such fragments often begins with simpler, achiral precursors that are built up in complexity. For instance, a common strategy involves the construction of the oxazole ring from an amino acid derivative, such as a protected serine, which provides the necessary stereochemistry. ethz.ch
One documented synthesis of a Disorazole Z analog involved the creation of an oxazole building block from TMS-acetylene, propargyl alcohol, and a TMSE-protected serine derivative over ten steps. ethz.ch This highlights the multi-step nature of creating the specific, highly functionalized oxazole fragment required for the total synthesis.
A key reaction in the assembly of the Disorazole macrocycle is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net In this context, an ethynyl-oxazole fragment, conceptually similar to this compound, would be coupled with a vinyl iodide partner to construct the carbon backbone of the Disorazole molecule. nih.gov
The general synthetic sequence for incorporating an ethynyl-oxazole unit into a Disorazole analog can be summarized as follows:
Synthesis of the Oxazole Fragment: A suitably protected and functionalized oxazole ring with a terminal alkyne is prepared. This can be a multi-step process involving the formation of the oxazole ring itself, followed by the introduction of the ethynyl group.
Synthesis of the Coupling Partner: A second, often larger and more complex, fragment of the natural product is synthesized with a vinyl halide (typically an iodide) at the desired coupling position.
Fragment Coupling: The two fragments are joined using a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.
Macrocyclization and Final Elaboration: Following the coupling of the major fragments, the linear precursor is induced to form the large macrocyclic ring characteristic of the Disorazoles. Subsequent deprotection and functional group manipulations yield the final Disorazole analog.
The following table outlines the key fragments and reactions in a typical Disorazole analog synthesis:
| Fragment/Reaction | Description | Key Reagents/Conditions |
| Oxazole Fragment | A derivative containing the oxazole heterocycle and a terminal alkyne. | Protected amino acids, alkynes |
| Vinyl Halide Fragment | The complementary portion of the molecule with a vinyl iodide for coupling. | Various chiral building blocks |
| Sonogashira Coupling | Joins the oxazole and vinyl halide fragments. | Pd catalyst, Cu(I) co-catalyst, base |
| Macrocyclization | Formation of the large lactone ring. | Yamaguchi or Shiina esterification |
General Strategies for Natural Product Fragment Coupling
The utility of this compound and similar ethynyl-oxazole building blocks extends beyond the synthesis of Disorazoles to a broader range of natural products. The terminal alkyne functionality is particularly valuable for its ability to participate in a variety of reliable and high-yielding carbon-carbon bond-forming reactions.
Sonogashira Coupling: As mentioned, the Sonogashira coupling is a cornerstone reaction for incorporating ethynyl-oxazoles into larger molecules. researchgate.net This palladium- and copper-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage coupling of complex fragments in a total synthesis. researchgate.netnih.govnih.gov
Click Chemistry: The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole ring, which can act as a linker between the oxazole-containing fragment and another part of the target molecule. This strategy is particularly useful for creating libraries of analogs for biological screening.
Other Alkyne-Based Coupling Reactions: Beyond the Sonogashira and click reactions, the ethynyl group can participate in other coupling processes, such as the Cadiot-Chodkiewicz coupling (coupling of a terminal alkyne with a 1-haloalkyne) and various cyclization reactions. These methods provide alternative disconnection points for synthetic planning.
The general approach for utilizing this compound as a building block in natural product synthesis involves:
Retrosynthetic Analysis: The target natural product is conceptually disassembled into smaller, more manageable fragments. One of these fragments is designed to be the ethynyl-oxazole unit.
Fragment Synthesis: Each fragment is synthesized independently. The synthesis of the oxazole fragment may involve the use of this compound directly or its de novo synthesis.
Fragment Coupling: The key fragments are then joined together using one of the aforementioned coupling strategies.
Finalization: The coupled product is then further elaborated to complete the synthesis of the natural product or its analog.
The choice of coupling strategy depends on the specific natural product target and the other functional groups present in the molecule. The robustness and functional group tolerance of modern cross-coupling reactions have made ethynyl-oxazoles like this compound invaluable tools for the efficient and convergent synthesis of complex bioactive molecules.
Computational and Mechanistic Investigations of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate
Quantum Chemical Studies
Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For ethyl 2-ethynyl-1,3-oxazole-4-carboxylate, these studies, while not extensively reported in the literature for this specific molecule, can be extrapolated from computational analyses of related oxazole (B20620) derivatives. irjweb.com Such investigations provide deep insights into the molecule's stability and reactivity.
Electronic Structure and Stability Analysis
The electronic structure of this compound is characterized by the interplay of the oxazole ring, the ethynyl (B1212043) group, and the carboxylate substituent. The oxazole ring itself is a five-membered aromatic heterocycle containing both nitrogen and oxygen, which influences its electronic properties. researchgate.net The electron-withdrawing nature of the ethyl carboxylate group at the C4 position and the presence of the π-system of the ethynyl group at the C2 position significantly modulate the electron density distribution across the molecule.
Density Functional Theory (DFT) is a common method to probe the electronic structure and stability of such molecules. irjweb.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), one can calculate key parameters that describe the molecule's stability. irjweb.com While specific data for the title compound is not available, studies on related oxazole derivatives show that the bond lengths and angles within the oxazole ring are crucial for its stability. irjweb.com For instance, the N15–C16–O12 and O12–C13–C14 bond angles in a related oxazole-benzimidazole derivative were found to be 114.1° and 107.4°, respectively, indicating the geometry of the heterocyclic core. irjweb.com
A molecular electrostatic potential (MEP) map would be instrumental in visualizing the electronic distribution. For this compound, it is expected that the oxygen and nitrogen atoms of the oxazole ring, as well as the carbonyl oxygen of the ester group, would be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. irjweb.com
Frontier Molecular Orbital Theory (FMO) Calculations
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For this compound, the HOMO is likely to be distributed over the π-system of the ethynyl group and the oxazole ring, while the LUMO is expected to be located primarily on the oxazole ring and the electron-withdrawing ethyl carboxylate group. In a study on a different oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, providing a quantitative measure of its reactivity. irjweb.com Similar calculations for the title compound would provide valuable predictions about its behavior in various chemical reactions.
Table 1: Representative Frontier Molecular Orbital Data for a Model Oxazole Derivative irjweb.com
| Parameter | Value (eV) |
| EHOMO | -5.6518 |
| ELUMO | -0.8083 |
| Energy Gap (ΔE) | 4.8435 |
Note: This data is for a different oxazole derivative and is presented for illustrative purposes.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and exploring its chemical transformations.
Computational Modeling of Key Synthetic Steps
The synthesis of this compound has been reported via a Sonogashira coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
Computational modeling, using DFT methods, can be employed to elucidate the intricate steps of the Sonogashira coupling mechanism for this specific substrate. nih.gov The catalytic cycle typically involves: wikipedia.org
Oxidative Addition: The active Pd(0) catalyst adds to the halide (in this case, a bromo-oxazole precursor), forming a Pd(II) complex.
Transmetalation: The terminal alkyne reacts with a copper(I) co-catalyst to form a copper acetylide. This acetylide then transfers the alkynyl group to the palladium center.
Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Computational studies can provide the energy profiles for these steps, identify transition states, and predict the rate-determining step. nih.gov For example, in a computational study of the Sonogashira reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition was identified as the rate-determining step. nih.gov Similar modeling for the synthesis of the title compound would offer valuable insights into the reaction kinetics and help in optimizing reaction conditions.
Elucidation of Reaction Pathways for Chemical Transformations
This compound is a versatile building block for further chemical transformations, such as click chemistry reactions. researchgate.net The terminal alkyne functionality is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. researchgate.net
Computational chemistry can be used to explore the reaction pathways of these transformations. For the CuAAC reaction, theoretical calculations can help in understanding the mechanism, which can proceed through different copper-acetylide intermediates. By modeling the potential energy surface, the most favorable reaction pathway can be determined, and the regioselectivity of the cycloaddition can be predicted.
Spectroscopic Characterization (Focus on structural assignment and mechanistic insights)
The structure of this compound has been confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.net
The 1H NMR spectrum of the compound shows characteristic signals that correspond to the different protons in the molecule. researchgate.net The singlet at 8.19 ppm is assigned to the proton at the C5 position of the oxazole ring. researchgate.net The quartet at 4.38 ppm and the triplet at 1.37 ppm are characteristic of the ethyl ester group. researchgate.net The singlet at 3.29 ppm corresponds to the acetylenic proton. researchgate.net
The 13C NMR spectrum further corroborates the structure, with distinct signals for each carbon atom. researchgate.net Key signals include those for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the sp-hybridized carbons of the ethynyl group. researchgate.net
Table 2: 1H and 13C NMR Data for this compound in CDCl3 researchgate.net
| 1H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 8.19 | s | 1H | H-5 (oxazole) | ||
| 4.38 | q | 7.1 | 2H | -OCH2CH3 | |
| 3.29 | s | 1H | ≡C-H | ||
| 1.37 | t | 7.3 | 3H | -OCH2CH3 | |
| 13C NMR | δ (ppm) | Assignment | |||
| 159.8 | C=O (ester) | ||||
| 145.4 | C-2 (oxazole) | ||||
| 143.9 | C-4 (oxazole) | ||||
| 133.8 | C-5 (oxazole) | ||||
| 80.6 | -C≡C-H | ||||
| 76.8 | -C≡C-H | ||||
| 69.9 | -OCH2CH3 | ||||
| 61.0 | -OCH2CH3 | ||||
| 13.7 |
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule. For this compound, the calculated mass for [M+H]+ is 166.04259, and the found mass is 166.04241, which are in excellent agreement. researchgate.net
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can provide further confidence in the structural assignment and can be particularly useful for complex molecules or for distinguishing between isomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound.
A study of functionalized ethynyl oxazoles provides key data for the structural confirmation of this compound. The 1H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl3) on a 500 MHz instrument, reveals the characteristic signals corresponding to the protons in the molecule.
The proton on the oxazole ring (H-5) appears as a singlet at 8.19 ppm. The quartet at 4.38 ppm (J = 7.1 Hz) is assigned to the methylene (B1212753) protons (-CH2-) of the ethyl ester group, and the triplet at 1.37 ppm (J = 7.3 Hz) corresponds to the methyl protons (-CH3) of the same group. A singlet at 3.29 ppm is attributed to the acetylenic proton (-C≡CH). chemrxiv.org
While detailed 13C NMR data for this specific compound is not widely available in the reviewed literature, the analysis of related oxazole structures suggests that the carbon signals of the oxazole ring, the ester group, and the ethynyl moiety would appear at distinct chemical shifts, further confirming the molecular framework.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.19 | s | - | H-5 (oxazole ring) |
| 4.38 | q | 7.1 | -OCH2CH3 |
| 3.29 | s | - | -C≡CH |
| 1.37 | t | 7.3 | -OCH2CH3 |
| Source: ChemRxiv chemrxiv.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the C≡C-H stretching of the terminal alkyne, the C=O stretching of the ester, the C-O stretching vibrations, and the characteristic vibrations of the oxazole ring. Specifically, the alkyne C-H stretch typically appears around 3300 cm⁻¹, and the C≡C stretch is found in the region of 2100-2260 cm⁻¹. The carbonyl (C=O) stretch of the ethyl ester is expected in the range of 1700-1750 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) data for this compound has confirmed its molecular formula. The calculated mass for the protonated molecule [M+H]+ is consistent with the experimentally determined value, providing strong evidence for the compound's identity. chemrxiv.org
A detailed analysis of the fragmentation pattern under electron ionization (EI) or other ionization methods would provide further structural insights. The fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the ester group itself, and potential fragmentations of the oxazole ring. However, a detailed experimental mass spectral fragmentation analysis for this specific compound is not extensively documented in the available literature.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethynyl-substituted oxazoles has historically been challenged by the sensitivity of the oxazole (B20620) ring and the need for multi-step procedures. chemrxiv.orgchemrxiv.org Current research efforts are focused on overcoming these limitations by developing more sustainable and efficient synthetic strategies.
The use of light and electricity as reagents represents a green and powerful approach in modern organic synthesis. Photocatalytic and electrocatalytic methods offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional thermal methods. researchgate.netresearchgate.net
Future research will likely explore the application of these technologies to the synthesis of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate. For instance, photoinduced cascade reactions, which can form multiple chemical bonds in a single step, are a promising avenue. nih.gov An intriguing possibility is the development of a photocatalytic cycloaddition to construct the oxazole core, or the use of electrochemistry to mediate the challenging C-H functionalization or coupling steps required in the synthesis. researchgate.net These methods avoid the need for harsh reagents and can often be performed at room temperature, preserving the sensitive ethynyl (B1212043) and oxazole functionalities. researchgate.net
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages for the synthesis of sensitive or hazardous compounds. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.
Given the noted instability of some oxazole intermediates and the need for carefully controlled reaction conditions in their synthesis chemrxiv.org, applying flow chemistry to the production of this compound is a logical and promising future direction. A flow-based approach could enable:
Enhanced Safety: By minimizing the volume of reactive intermediates at any given time.
Improved Yield and Purity: Through precise control over reaction conditions, reducing the formation of side products.
Scalability: Facilitating the production of multigram quantities, which is often a challenge in batch synthesis. chemrxiv.org
Exploration of New Reactivity Pathways and Functionalizations
The unique combination of an electron-rich oxazole ring, a reactive ethynyl group, and an ester functionality makes this compound a versatile scaffold for further chemical exploration.
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single operation, offer a highly efficient route to complex molecules from simple starting materials. rsc.orgresearchgate.net Future research is expected to focus on designing novel cascade sequences that utilize the inherent reactivity of the ethynyl oxazole core. For example, a cascade initiated by a click reaction on the ethynyl group could trigger a subsequent cyclization or rearrangement involving the oxazole ring or the ester substituent. chemrxiv.org
Similarly, developing one-pot transformations that combine several synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov The van Leusen oxazole synthesis, a classic method for forming the oxazole ring, has been adapted into one-pot procedures and could be further optimized for creating complex derivatives of the title compound. nih.govmdpi.com
Direct C-H activation is a powerful tool in modern organic synthesis that allows for the functionalization of unactivated carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net This strategy is particularly attractive for modifying complex molecules at a late stage.
For ethynyl oxazoles, C-H activation presents an exciting frontier for creating molecular diversity. Palladium-catalyzed direct arylation and alkenylation have already been shown to be effective at the C-2 position of oxazoles. organic-chemistry.org Future work will likely target the selective C-H functionalization at the 5-position of the oxazole ring in this compound. Success in this area would provide a direct route to 2,4,5-trisubstituted oxazoles, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov This approach offers a more atom-economical and flexible route to novel derivatives compared to traditional cross-coupling methods that require halogenated precursors. mdpi.com
Advanced Material Science Applications
The rigid, planar structure and rich electronic properties of the ethynyl oxazole core make it an attractive building block for advanced materials. The acetylene (B1199291) linker provides a linear geometry, while the oxazole ring can participate in various non-covalent interactions and possesses useful photophysical properties. chemrxiv.orgchemrxiv.org
Future research is anticipated to leverage these features in several areas of material science:
Molecular Machines: Ethynyl oxazoles have been identified as potential components in the construction of supramolecular nanorotors. chemrxiv.org The linear, rigid nature of the ethynyl linker combined with the functionalizable oxazole core makes it an ideal candidate for designing and synthesizing molecular-scale devices.
Organic Electronics: Trisubstituted oxazoles have been reported to exhibit interesting scintillating, photochromic, and fluorescence-switching properties. chemrxiv.org By modifying the substituents on the this compound core, it may be possible to tune its photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or molecular switches.
Functional Polymers: The terminal alkyne of the title compound is a versatile handle for polymerization reactions or for grafting onto polymer backbones. This could lead to the development of novel polymers with tailored electronic, optical, or thermal properties.
Incorporation into Functional Polymers and Frameworks
The presence of the terminal alkyne group on the oxazole scaffold makes this compound an ideal monomer for the synthesis of novel functional polymers and porous frameworks. The primary route for this incorporation is through polymerization reactions that specifically target the ethynyl moiety.
One of the most promising methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the formation of 1,2,3-triazole linkages under mild conditions. By reacting this compound with molecules containing two or more azide (B81097) groups (di- or poly-azides), it is possible to construct highly ordered polymers. This approach offers precise control over the polymer backbone, incorporating the oxazole-triazole repeating unit, which can influence the material's thermal, mechanical, and electronic properties.
Furthermore, the rigid and planar nature of the oxazole ring makes this compound a candidate for creating porous crystalline structures such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). researchgate.net In COF synthesis, the ethynyl group can undergo self-condensation or react with other complementary monomers to form a robust, covalently linked, and porous network. For MOFs, the oxazole and ester functionalities could coordinate with metal centers, while the alkyne provides a site for post-synthetic modification, allowing for the tuning of the framework's properties after its initial construction.
Development of Optoelectronic Materials
The conjugated system formed by the interplay between the 1,3-oxazole ring and the ethynyl group suggests potential applications in the field of optoelectronics. researchgate.net Heterocyclic compounds, particularly those containing nitrogen and oxygen, are known to possess interesting electronic and photophysical properties useful in organic electronic devices. researchgate.netnih.gov
The ethynyl group is particularly significant as it allows for the extension of the π-conjugated system through well-established cross-coupling reactions like the Sonogashira coupling. This enables the synthesis of larger, well-defined oligomers and polymers where the electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, can be systematically tuned. Such materials are essential for devices like organic light-emitting diodes (OLEDs), where oxadiazole-based materials are already used as electron-transporting and emitting layers, and organic field-effect transistors (OFETs). researchgate.netnih.gov
Another emerging trend is the use of such scaffolds as ligands for creating phosphorescent metal complexes. nih.gov By coordinating the oxazole nitrogen to heavy metal centers like iridium(III) or platinum(II), it may be possible to create novel complexes that exhibit efficient triplet harvesting for next-generation OLEDs. The ability to functionalize the core scaffold via the alkyne and ester groups provides a pathway to fine-tune the photophysical properties of the resulting metal complexes.
Bio-inspired Synthesis and Chemical Biology Tools
The oxazole ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that interact with biological systems. semanticscholar.orgchemmethod.com this compound leverages this by combining the oxazole core with a bioorthogonal alkyne handle, making it a powerful tool for chemical biology and the synthesis of complex bioactive molecules. chemrxiv.org
Design of Probes for Biological Systems (without clinical data)
A significant application for this compound is in the design of chemical probes for studying biological systems. The terminal alkyne is bioorthogonal, meaning it does not react with most biological functional groups, but can be selectively targeted with an azide-functionalized reporter molecule using click chemistry. chemrxiv.org
This characteristic is central to its use in Activity-Based Protein Profiling (ABPP). If the oxazole portion of the molecule is designed to have an affinity for the active site of a specific enzyme (e.g., a kinase, protease, or cyclooxygenase), it can act as a warhead to covalently label the target protein. ekb.egmdpi.com After the labeling event, a reporter tag, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and identification), can be attached via CuAAC. This allows for the visualization, isolation, and identification of enzyme targets directly in complex biological samples. Research has demonstrated the synthesis of various functionalized ethynyl oxazoles and their successful reaction with azides, including derivatives of biomolecules like adenosine, underscoring their compatibility with bioconjugation strategies. chemrxiv.org
The table below presents characterization data for ethyl 2-ethynyloxazole-4-carboxylate from a recent synthetic study. chemrxiv.org
| Property | Value |
|---|---|
| Appearance | Brown crystalline solid |
| Melting Point (°C) | 73-75 |
| 1H NMR (500 MHz, CDCl3) δ (ppm) | 8.19 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.29 (s, 1H), 1.37 (t, J = 7.3 Hz, 3H) |
Synthesis of Complex Ligands and Receptors
This compound is a versatile scaffold for the construction of complex, high-affinity ligands for biological receptors. semanticscholar.org Its three functional groups offer orthogonal handles for synthetic elaboration.
The Ethynyl Group: This is the primary site for diversification. Using click chemistry, the oxazole core can be linked to a vast array of other molecular fragments, including peptides, carbohydrates, nucleic acids, or other small-molecule pharmacophores, to explore structure-activity relationships (SAR). chemrxiv.org
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid can then be coupled with various amines or alcohols using standard peptide coupling techniques, allowing for the attachment of new side chains or linkage to a solid support for combinatorial library synthesis. chemrxiv.orgnih.gov
The Oxazole Ring: While generally stable, the oxazole ring can also be functionalized through specific synthetic methods, offering further avenues for structural diversification. organic-chemistry.org
This multi-faceted reactivity allows for the assembly of large and complex molecules designed to interact with specific biological targets. For instance, by clicking the oxazole onto a known peptide sequence, a new hybrid ligand could be created with enhanced binding affinity or modified function. The ability to build diverse molecular libraries from this single, versatile starting material makes it a valuable asset in drug discovery and the development of synthetic receptors. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare ethyl 2-ethynyl-1,3-oxazole-4-carboxylate?
- Methodological Answer : Multi-step synthetic routes often involve cyclization and condensation reactions. For example, Bagley et al. (2003, 2005) synthesized structurally analogous oxazole derivatives via cyclocondensation of ethyl acetoacetate with propargylamines under reflux conditions in ethanol. Optimization of catalysts (e.g., sodium ethoxide) and temperature control (70–80°C) is critical for yield improvement . Purification typically involves recrystallization from ethanol or chromatography.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the ethynyl proton ( ~2.5–3.5 ppm) and oxazole ring carbons ( ~150–160 ppm).
- IR : The ethynyl C≡C stretch (~2100–2260 cm) and ester C=O (~1700 cm) are key.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO).
- X-ray Crystallography : Resolves regiochemistry (e.g., as in for related thiazole derivatives) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile byproducts.
- Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated/organic residues .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ethynyl group. Studies on similar esters ( ) show that electron-withdrawing groups on the oxazole ring enhance reactivity in [3+2] cycloadditions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .
Q. What strategies address contradictory data in regioselectivity during ethynyl group functionalization?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time (e.g., room temp. vs. reflux).
- Analytical Validation : Use H-H NOESY or X-ray crystallography (as in ) to distinguish regioisomers.
- Computational Modeling : Compare activation energies of pathways using Gaussian or ORCA software .
Q. How does the ethynyl group influence participation in cycloaddition reactions, and how are these transformations validated?
- Methodological Answer :
- Reactivity : The ethynyl group enables [2+2] (photochemical) or Cu-catalyzed [3+2] cycloadditions with azides.
- Validation :
- HPLC-MS : Monitor reaction progress and purity.
- Single-Crystal XRD : Confirm adduct structure (e.g., as in for thiazole derivatives).
- DSC/TGA : Assess thermal stability of products .
Q. How can solvent and catalyst selection optimize the cyclization step in synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for solubility and reaction rate.
- Catalyst Optimization : Compare bases (e.g., NaOEt, DBU) for deprotonation efficiency. highlights sodium ethoxide in ethanol for similar esters, yielding >80% purity after recrystallization .
Contradictions and Resolutions
- Spectral Data Mismatch : Discrepancies in NMR shifts may arise from solvent (CDCl3 vs. DMSO-d6). Always report solvent and calibration standards.
- Reaction Yield Variability : Trace moisture or oxygen can deactivate catalysts. Use anhydrous conditions and inert atmosphere (N/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
